molecular formula C14H10F2O B2594200 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one CAS No. 56917-38-5

1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one

Cat. No.: B2594200
CAS No.: 56917-38-5
M. Wt: 232.23
InChI Key: BYYIZFOVHMWEMX-UHFFFAOYSA-N
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Description

1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one is an organic compound with the molecular formula C14H10F2O It is a fluorinated derivative of acetophenone, characterized by the presence of two fluorine atoms on the phenyl ring

Preparation Methods

The synthesis of 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,6-difluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular processes by binding to key proteins .

Comparison with Similar Compounds

1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one can be compared with other fluorinated acetophenones, such as:

The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[4-(2,6-difluorophenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c1-9(17)10-5-7-11(8-6-10)14-12(15)3-2-4-13(14)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYIZFOVHMWEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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